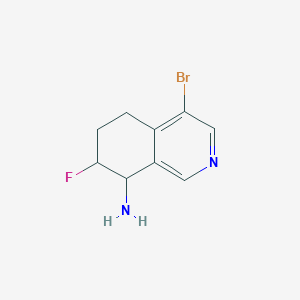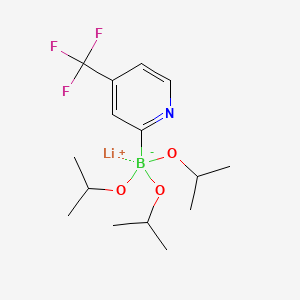
4-Bromo-2,6-diisopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-diisopropylbenzonitrile: is an organic compound with the molecular formula C13H16BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and two isopropyl groups at the 2- and 6-positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diisopropylbenzonitrile typically involves the bromination of 2,6-diisopropylbenzonitrile. The reaction is carried out by adding bromine to a solution of 2,6-diisopropylbenzonitrile in a suitable solvent, such as methanol, under controlled temperature conditions. The reaction mixture is then stirred and cooled to precipitate the product, which is filtered and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves the same bromination reaction but may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-diisopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Bromo-2,6-diisopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diisopropylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluorobenzonitrile: Similar structure but with fluorine atoms instead of isopropyl groups.
4-Bromo-2,6-dimethylbenzonitrile: Similar structure but with methyl groups instead of isopropyl groups.
4-Bromo-2,6-diethylbenzonitrile: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
4-Bromo-2,6-diisopropylbenzonitrile is unique due to the presence of bulky isopropyl groups, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of compounds where steric hindrance plays a crucial role in determining the outcome of chemical reactions.
Properties
Molecular Formula |
C13H16BrN |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
4-bromo-2,6-di(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H16BrN/c1-8(2)11-5-10(14)6-12(9(3)4)13(11)7-15/h5-6,8-9H,1-4H3 |
InChI Key |
YPULLLUAICWTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C#N)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)




![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)

![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)





